molecular formula C25H24FN7O3 B12465352 N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide

Cat. No.: B12465352
M. Wt: 489.5 g/mol
InChI Key: KVSTZUAVLMDSJX-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with methoxyphenyl and fluorophenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a condensation reaction involving cyanuric chloride and 4-methoxyaniline under controlled conditions.

    Substitution Reactions:

    Amidation: The final step involves the amidation of the triazine derivative with glycine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The triazine core can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various triazine derivatives.

Scientific Research Applications

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide exerts its effects involves interactions with specific molecular targets. The triazine core can interact with enzymes and receptors, potentially modulating their activity. The methoxy and fluorophenyl groups may enhance binding affinity and selectivity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(4-methoxyphenyl)naphthalen-2-amine: This compound shares the methoxyphenyl groups but differs in its core structure.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in having methoxyphenyl groups but with a different amine structure.

Uniqueness

N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide is unique due to its combination of a triazine core with methoxyphenyl and fluorophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H24FN7O3

Molecular Weight

489.5 g/mol

IUPAC Name

2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C25H24FN7O3/c1-35-18-11-7-16(8-12-18)28-24-31-23(27-15-22(34)30-21-6-4-3-5-20(21)26)32-25(33-24)29-17-9-13-19(36-2)14-10-17/h3-14H,15H2,1-2H3,(H,30,34)(H3,27,28,29,31,32,33)

InChI Key

KVSTZUAVLMDSJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC=C3F)NC4=CC=C(C=C4)OC

Origin of Product

United States

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